

Application Notes: Cyanine5.5 Alkyne for Fluorescence Microscopy

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Compound of Interest

Compound Name: Cyanine5.5 alkyne chloride

Cat. No.: B12278790

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent probe widely utilized in fluorescence microscopy and in vivo imaging.^{[1][2][3][4]} Its fluorescence emission in the near-infrared spectrum (around 710 nm) is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, allowing for a high signal-to-noise ratio.^{[1][2][4]} The alkyne functional group enables the covalent attachment of Cy5.5 to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2][5][6]} This methodology is broadly used for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking within cellular environments.^{[7][8][9][10]}

Key Features of Cyanine5.5 Alkyne:

- Near-Infrared Emission: Reduces background fluorescence from biological samples.^{[1][2][4]}
- High Photostability: Allows for prolonged imaging with minimal photobleaching.^{[1][2]}
- Excellent Brightness: Possesses a high extinction coefficient, contributing to strong fluorescent signals.^{[1][2]}
- pH Insensitive: Maintains consistent fluorescence in a pH range of 4 to 10.^{[1][2][11]}

- High Water Solubility: Facilitates its use in aqueous biological buffers.[1][2]
- Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring targeted labeling with minimal off-target effects.[1][2][7][11]

Applications in Fluorescence Microscopy

The versatility of Cy5.5 alkyne makes it suitable for a range of applications in life sciences research and drug development:

- Protein Labeling and Tracking: Researchers can metabolically or enzymatically introduce azide-containing unnatural amino acids or sugars into proteins and subsequently label them with Cy5.5 alkyne to study protein localization, trafficking, and dynamics.
- Nucleic Acid Visualization: Azide-modified nucleotides can be incorporated into DNA or RNA during synthesis or replication and then visualized with Cy5.5 alkyne, enabling the study of chromosome dynamics and gene expression.
- Glycan Imaging: Metabolic labeling with azide-functionalized sugars allows for the fluorescent tagging of glycans, providing insights into their roles in cellular processes and disease.
- High-Resolution Imaging: The brightness and stability of Cy5.5 are well-suited for super-resolution microscopy techniques.
- In Vivo Imaging: Due to the deep tissue penetration of near-infrared light, Cy5.5 is used for imaging in small animal models to track cells, monitor disease progression, and assess the biodistribution of therapeutic agents.[4]

Quantitative Data

The following table summarizes the key spectral and physical properties of Cyanine5.5 alkyne.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~678 - 684 nm	[1][12]
Emission Maximum (λ_{em})	~694 - 710 nm	[1][12]
Molar Extinction Coefficient	~190,000 - 198,000 M ⁻¹ cm ⁻¹	[1][12]
Fluorescence Quantum Yield	~0.2	[12]
Molecular Weight	~656.30 - 940.09 g/mol (varies by salt form)	[1][12]
Solubility	Water, DMSO, DMF	[1][12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Biomolecules

This protocol provides a general workflow for labeling azide-containing proteins or other biomolecules with Cyanine5.5 alkyne.

Materials:

- Cyanine5.5 alkyne
- Azide-modified biomolecule (e.g., protein, nucleic acid)
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4

- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Stock Solutions:
 - Cyanine5.5 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
 - Copper(II) sulfate (CuSO_4): Prepare a 100 mM stock solution in deionized water.
 - THPTA: Prepare a 200 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
- Reaction Setup:
 - In a microcentrifuge tube, dilute your azide-modified biomolecule in PBS to the desired concentration.
 - Add Cyanine5.5 alkyne stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the alkyne over the azide is a common starting point.
 - Prepare the catalyst premix by mixing the CuSO_4 and THPTA solutions in a 1:2 molar ratio. Let it sit for a few minutes.
 - Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 μM is often sufficient.
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction can be gently mixed during this time.

- Purification:
 - Remove unreacted dye and catalyst components by purifying the labeled biomolecule using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
- Analysis:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the absorbance maximum of Cy5.5 (around 678 nm).

Protocol 2: Fluorescent Labeling of Metabolically Azide-Labeled Cells

This protocol describes the labeling of cells that have been cultured with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid).

Materials:

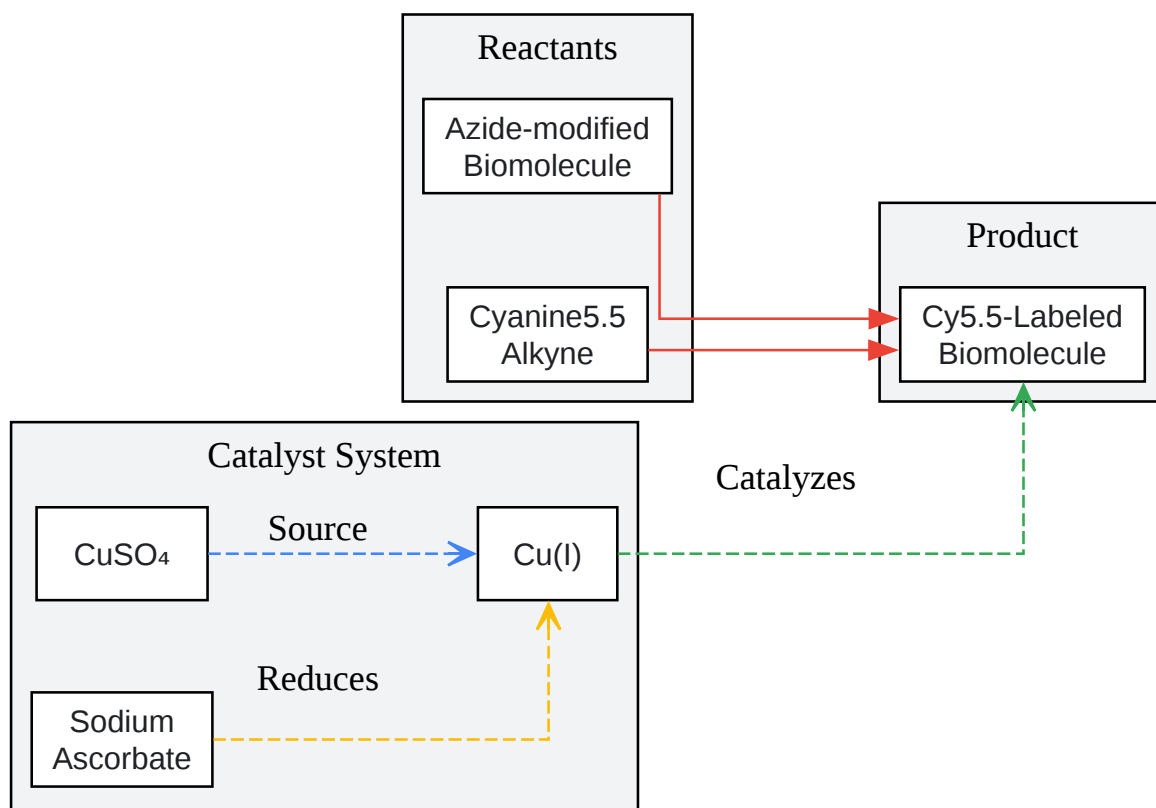
- Cells metabolically labeled with an azide precursor
- Cyanine5.5 alkyne
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click chemistry reaction buffer (containing CuSO_4 , THPTA, and sodium ascorbate as described in Protocol 1)
- Wash buffer (e.g., PBS with 1% BSA)
- Mounting medium with DAPI

Procedure:

- Cell Culture and Labeling:

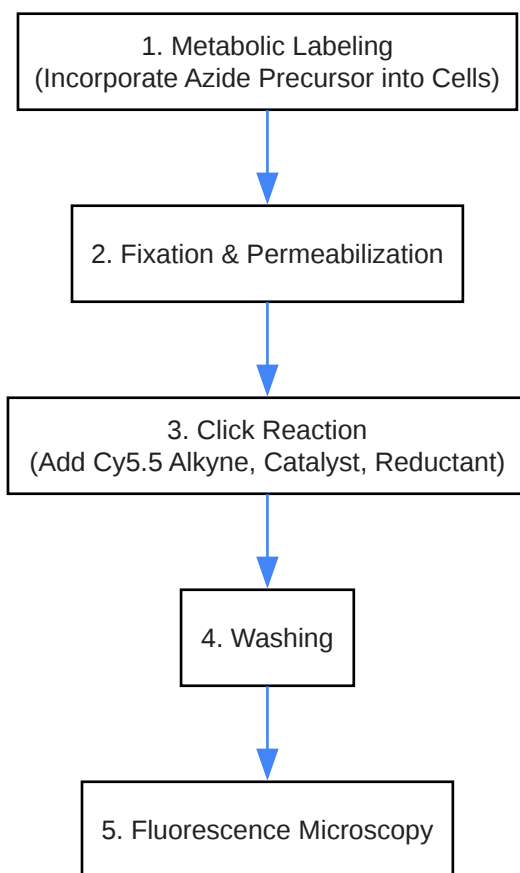
- Culture cells in the presence of an appropriate azide-containing metabolic precursor for a sufficient duration to allow for incorporation into biomolecules.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Reaction:
 - Prepare the click reaction buffer containing Cyanine5.5 alkyne (e.g., 10 μ M final concentration), CuSO_4 (e.g., 100 μ M), THPTA (e.g., 200 μ M), and sodium ascorbate (e.g., 2 mM) in PBS.
 - Add the click reaction buffer to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Wash the cells three times with wash buffer.
 - If desired, counterstain the nuclei with DAPI.
 - Wash the cells two times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).

Visualizations



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Workflow for Labeling Azide-Modified Biomolecules in Cells.

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